[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
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Overview
Description
2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride: is a chemical compound with the molecular formula C18H21N32ClH It is a derivative of indole and pyridine, two important heterocyclic compounds
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can inhibit or activate the function of these targets . This interaction can lead to various changes in the cellular functions and processes, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . These pathways can be related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects . These effects can be related to the inhibition or activation of various cellular functions and processes, leading to the observed biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, undergoes a reaction with an appropriate alkylating agent to form the 2-(2,5-dimethyl-1H-indol-3-yl)ethyl intermediate.
Formation of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with an amine to form the pyridin-4-ylmethylamine intermediate.
Coupling Reaction: The two intermediates are then coupled under suitable conditions, such as in the presence of a base and a coupling agent, to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the indole moiety.
Reduction Products: Piperidine derivatives.
Substitution Products: Substituted derivatives at the nitrogen atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions, particularly those involving indole and pyridine derivatives.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: It may find applications in the development of agrochemicals such as pesticides or herbicides.
Comparison with Similar Compounds
Indole Derivatives: Compounds such as tryptamine and serotonin share the indole moiety and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotine and pyridoxine (vitamin B6) share the pyridine ring and have diverse biological functions.
Uniqueness:
Structural Features: The unique combination of indole and pyridine moieties in 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride imparts distinct chemical and biological properties.
Biological Activity: The compound’s specific interactions with molecular targets may result in unique therapeutic effects not observed with other similar compounds.
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYRHCMWFUPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=NC=C3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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